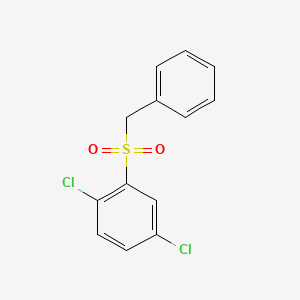

2-Benzylsulfonyl-1,4-dichlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfonyl-1,4-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2S/c14-11-6-7-12(15)13(8-11)18(16,17)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNADGWGPZENFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Benzylsulfonyl 1,4 Dichlorobenzene

Precursor Analysis and Starting Material Chemistry

The successful synthesis of the target compound is critically dependent on the choice and activation of its fundamental building blocks: the 1,4-dichlorobenzene (B42874) core and the benzylsulfonyl moiety.

Role of 1,4-Dichlorobenzene in Synthetic Strategies

1,4-Dichlorobenzene serves as the aromatic backbone of the molecule. Its chemical behavior is dictated by the two electron-withdrawing chlorine atoms, which deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. However, these substituents direct incoming electrophiles to the ortho and para positions. In the context of synthesizing 2-benzylsulfonyl-1,4-dichlorobenzene, the reaction occurs at one of the positions ortho to a chlorine atom. 1,4-Dichlorobenzene is a readily available and cost-effective starting material, making it an attractive choice for industrial applications. A relevant reaction involving this precursor is the Friedel-Crafts acylation with acetyl chloride in the presence of aluminum trichloride (B1173362) to produce 2,5-dichloroacetophenone, demonstrating the feasibility of electrophilic substitution on the p-dichlorobenzene ring. google.com

Benzylsulfonyl Group Precursors and Activation

The benzylsulfonyl group can be introduced from several precursors, with benzylsulfonyl chloride and sodium benzylsulfinate being the most common. Benzylsulfonyl chloride, a reactive electrophile, is typically prepared from benzyl (B1604629) mercaptan or benzyl disulfide through oxidative chlorination. researchgate.netgoogle.com It is suitable for direct sulfonylation reactions.

Alternatively, sodium benzylsulfinate provides a nucleophilic source of the benzylsulfonyl group. It can be synthesized by the reduction of benzylsulfonyl chloride or through the reaction of benzyl halides with a sulfite (B76179) source. rsc.org This precursor is particularly useful in transition metal-catalyzed cross-coupling reactions.

Direct Synthesis Approaches

Direct synthetic methods aim to construct the target molecule in a single, efficient step from the primary precursors.

Sulfonylation Reactions

A primary direct route to this compound is the Friedel-Crafts sulfonylation of 1,4-dichlorobenzene. This reaction involves the use of benzylsulfonyl chloride as the sulfonating agent and a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to activate the sulfonyl chloride. libretexts.orggoogleapis.com The electrophilic sulfur center of the benzylsulfonyl chloride-Lewis acid complex then attacks the electron-rich 1,4-dichlorobenzene ring.

| Reactants | Catalyst | Solvent | Temperature | Product |

| 1,4-Dichlorobenzene | Aluminum Chloride (AlCl₃) | Carbon disulfide (CS₂) or Nitrobenzene | 0 - 50 °C | This compound |

| Benzylsulfonyl chloride |

This table represents typical conditions for Friedel-Crafts sulfonylation reactions and is a general representation.

Coupling Reactions for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions offer an alternative direct pathway for the formation of the C-S bond. Copper-catalyzed coupling reactions, in particular, have shown utility in forming aryl sulfones. nih.gov In a potential synthesis of this compound, 1,4-dichlorobenzene could be coupled with sodium benzylsulfinate in the presence of a copper catalyst. The use of a more reactive halo-substituted benzene, such as 1-bromo-2,5-dichlorobenzene or 1-iodo-2,5-dichlorobenzene, would likely lead to higher yields and milder reaction conditions.

| Aryl Halide | Sulfinate Salt | Catalyst | Ligand | Base | Solvent | Temperature | Product |

| 1-Iodo-2,5-dichlorobenzene | Sodium benzylsulfinate | Copper(I) iodide (CuI) | L-Proline | Cesium carbonate (Cs₂CO₃) | Dimethyl sulfoxide (B87167) (DMSO) | 80 - 120 °C | This compound |

This table illustrates a plausible copper-catalyzed cross-coupling reaction for the synthesis of the target compound, based on general procedures for similar transformations.

Indirect Synthetic Routes and Derivative Pathways

Indirect methods involve a multi-step sequence, often starting with the formation of a sulfide (B99878), which is subsequently oxidized to the sulfone. A feasible indirect route to this compound would begin with the synthesis of 2,5-dichlorothiophenol. This intermediate can then be reacted with benzyl chloride in the presence of a base to form 1,4-dichloro-2-(benzylthio)benzene.

The final step in this pathway is the oxidation of the sulfide to the corresponding sulfone. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or potassium permanganate. orientjchem.org This two-step approach allows for greater control over the reaction and can be advantageous for achieving high purity of the final product.

| Intermediate | Oxidizing Agent | Solvent | Temperature | Product |

| 1,4-Dichloro-2-(benzylthio)benzene | Hydrogen Peroxide (30%) | Acetic Acid | 80 - 100 °C | This compound |

This table outlines the conditions for the oxidation step in the indirect synthesis of the target compound, representing a common method for sulfide to sulfone oxidation.

Modification of Pre-existing 1,4-Dichlorobenzene Derivatives

A plausible and widely utilized method for the synthesis of diaryl sulfones is the Friedel-Crafts sulfonylation. wikipedia.orgsigmaaldrich.com In the context of producing this compound, this would involve the reaction of 1,4-dichlorobenzene with benzylsulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The chloro groups on the 1,4-dichlorobenzene ring are deactivating and ortho-, para-directing for electrophilic aromatic substitution. minia.edu.egvaia.com Since the para position is blocked, the incoming benzylsulfonyl group would be directed to one of the ortho positions, yielding the desired this compound. The reaction is typically carried out in an inert solvent at elevated temperatures.

Table 1: Proposed Reaction Conditions for Friedel-Crafts Sulfonylation of 1,4-Dichlorobenzene

| Parameter | Value |

| Aromatic Substrate | 1,4-Dichlorobenzene |

| Sulfonylating Agent | Benzylsulfonyl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Nitrobenzene or Dichloromethane |

| Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

It is important to note that Friedel-Crafts reactions can sometimes be limited by the formation of isomeric byproducts and the requirement for stoichiometric amounts of the catalyst due to the formation of a stable complex with the product sulfone. wikipedia.orgsigmaaldrich.com

Functionalization of Benzylsulfonyl-containing Intermediates

An alternative and often more versatile approach involves the use of transition-metal-catalyzed cross-coupling reactions. acs.orgnih.govacs.orgthieme-connect.com Palladium-catalyzed Suzuki or Negishi-type couplings are powerful tools for the formation of carbon-sulfur bonds. For the synthesis of this compound, one could envision the coupling of a benzylsulfinate salt with a suitable dihalobenzene derivative.

A particularly relevant method is the palladium-catalyzed coupling of sodium benzylsulfinate with 1-bromo-2,5-dichlorobenzene. The reaction typically employs a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a bulky phosphine (B1218219) ligand like Xantphos. A base, such as cesium carbonate (Cs₂CO₃), is also required. acs.orgnih.govacs.org

Table 2: Proposed Conditions for Palladium-Catalyzed Synthesis of this compound

| Parameter | Value |

| Aryl Halide | 1-Bromo-2,5-dichlorobenzene |

| Sulfinate Salt | Sodium Benzylsulfinate |

| Catalyst | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 80-110 °C |

This methodology often provides higher yields and greater functional group tolerance compared to traditional Friedel-Crafts reactions. thieme-connect.com

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation.

Theoretical Studies on Reaction Energetics

For the Friedel-Crafts sulfonylation, theoretical studies would focus on the energetics of the electrophilic aromatic substitution (EAS) mechanism. youtube.comnih.govmasterorganicchemistry.com The key steps involve the formation of the electrophilic benzylsulfonyl cation [PhCH₂SO₂]⁺, its attack on the electron-rich (relative to other positions on the ring) ortho position of 1,4-dichlorobenzene to form a Wheland intermediate (a resonance-stabilized carbocation), and subsequent deprotonation to restore aromaticity. youtube.comnih.gov Computational studies, likely employing density functional theory (DFT), would be used to calculate the activation energies for the formation of the ortho (desired product) and meta (potential byproduct) substituted isomers. researchgate.netnih.gov Given the directing effects of the chloro groups, the transition state leading to the ortho product is expected to be lower in energy. minia.edu.eg

For the palladium-catalyzed coupling, theoretical studies would investigate the energetics of the catalytic cycle. This cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the sulfinate salt, and finally reductive elimination to yield the diaryl sulfone and regenerate the Pd(0) catalyst. nih.gov DFT calculations can help in understanding the relative rates of these steps and the role of the ligand in promoting the desired transformation.

Kinetic Studies of Key Reaction Steps

Kinetic studies for the Friedel-Crafts sulfonylation would likely show that the rate-determining step is the attack of the electrophile on the aromatic ring to form the sigma complex. youtube.commasterorganicchemistry.com The reaction rate would be dependent on the concentrations of 1,4-dichlorobenzene, benzylsulfonyl chloride, and the Lewis acid catalyst. Kinetic studies on the sulfonation of chlorobenzene (B131634) have shown that the reaction is first order with respect to the aromatic compound. nih.gov

In the palladium-catalyzed synthesis, kinetic studies would aim to elucidate the rate-determining step of the catalytic cycle. This could be the oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates and reaction conditions. acs.org Monitoring the reaction progress over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) would allow for the determination of reaction orders and rate constants.

Catalytic Systems in this compound Synthesis

The choice of catalyst is paramount in achieving efficient and selective synthesis.

Homogeneous Catalysis

Homogeneous catalysis is particularly relevant for the synthesis of this compound via cross-coupling reactions. Palladium-based catalysts are the most extensively studied and successful for the formation of diaryl sulfones. acs.orgnih.govacs.orgthieme-connect.comnih.gov

The combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a phosphine ligand is crucial. The ligand plays a key role in stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. For the synthesis of diaryl sulfones, bulky and electron-rich phosphine ligands like Xantphos have been shown to be particularly effective, leading to high yields and good substrate scope. nih.govacs.org The catalytic system often includes a base to facilitate the transmetalation step and neutralize any acidic byproducts.

Table 3: Comparison of Homogeneous Catalytic Systems for Diaryl Sulfone Synthesis

| Catalyst System | Advantages | Disadvantages |

| Pd₂(dba)₃ / Xantphos | High yields, broad substrate scope, good functional group tolerance. acs.orgnih.govacs.org | Cost of palladium and ligand, potential for catalyst poisoning. |

| Rh-based catalysts | Direct C-H functionalization, atom economy. rsc.orgnih.gov | Limited substrate scope reported for this specific transformation, may require directing groups. |

Heterogeneous Catalysis in the Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes, with modern methodologies increasingly focusing on the principles of green chemistry. Heterogeneous catalysis offers significant advantages in this regard, including simplified catalyst recovery and recycling, reduced waste generation, and often milder reaction conditions compared to their homogeneous counterparts. Two primary plausible heterogeneous catalytic pathways for the synthesis of this compound are the Friedel-Crafts sulfonylation of 1,4-dichlorobenzene with a benzylsulfonyl derivative, and the cross-coupling of a 1,4-dichlorobenzene derivative with a benzylsulfinate salt.

One potential route is the Friedel-Crafts sulfonylation of 1,4-dichlorobenzene using benzylsulfonyl chloride. This reaction is traditionally catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) in stoichiometric amounts, leading to significant effluent and catalyst separation issues. scispace.com The use of solid acid catalysts provides a more environmentally benign alternative. Materials such as zeolites (e.g., H-BEA, H-Y, ZSM-5) and metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Fe³⁺-montmorillonite) have demonstrated significant activity in the sulfonylation of various aromatic compounds. scispace.comrsc.orgresearchgate.net These solid acids possess both Brønsted and Lewis acid sites on their surface, which can activate the sulfonylating agent and facilitate the electrophilic aromatic substitution on the 1,4-dichlorobenzene ring. scispace.comrsc.org The reusability of these catalysts after simple filtration and washing makes them economically and environmentally attractive for industrial applications.

Another viable pathway is the coupling of an activated 1,4-dichlorobenzene derivative, such as 1-chloro-4-iodobenzene, with a benzylsulfinate salt, like sodium benzylsulfinate. This transformation can be effectively catalyzed by supported metal catalysts. For instance, copper-based heterogeneous catalysts have been employed for the synthesis of diaryl sulfones from aryl halides and sulfinate salts. acs.org These reactions often proceed under milder conditions than traditional methods. Similarly, palladium-catalyzed protocols for the sulfination of aryl halides are well-established and could be adapted to a heterogeneous system, for example, by immobilizing the palladium catalyst on a solid support. nih.gov

A more recent and innovative approach involves the use of heterogeneous photocatalysts. For example, a polyaniline-graphitic carbon nitride-titanium dioxide (PANI-g-C₃N₄-TiO₂) composite has been used to catalyze the radical cascade reaction of aryl diazonium salts with a sulfur dioxide source to form aryl sulfones under visible light irradiation at room temperature. organic-chemistry.org While this specific example does not directly produce the target molecule, the underlying principles could be adapted for the synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound are critically dependent on the careful optimization of several reaction parameters. The choice of solvent, reaction temperature, pressure, and the stoichiometry of the reagents can significantly influence the outcome of the reaction, minimizing the formation of byproducts and maximizing the efficiency of the process.

Solvent Effects in Synthetic Processes

For Friedel-Crafts type reactions, polar aprotic solvents are often employed. However, in the context of green chemistry, there is a drive to use more environmentally friendly solvents. For the synthesis of aryl sulfones, solvents like dichlorobenzene itself can sometimes be used as both a reactant and a solvent, minimizing waste. researchgate.net In photocatalytic syntheses of related sulfones, acetonitrile (B52724) has been found to be an effective solvent. organic-chemistry.org The following table illustrates the effect of different solvents on the yield of a model sulfonylation reaction.

| Solvent | Dielectric Constant (ε) | Yield (%) |

| n-Hexane | 1.88 | 15 |

| Dichloromethane | 8.93 | 65 |

| Acetonitrile | 37.5 | 85 |

| 1,2-Dichlorobenzene | 9.93 | 78 |

| No Solvent | - | 50 |

This table is a representative example based on general findings in sulfonylation reactions and does not represent actual experimental data for the synthesis of this compound.

Temperature and Pressure Dependencies

The reaction temperature is a critical parameter that can significantly impact the rate of reaction and the product distribution. For endothermic reactions like the Friedel-Crafts sulfonylation, increasing the temperature generally leads to higher yields, up to a certain point where side reactions or catalyst deactivation may become significant. hcmuaf.edu.vn For instance, in the synthesis of a diaryl sulfone using a heterogeneous catalyst, the yield was observed to increase from 41% at 80°C to 83% at 110°C. hcmuaf.edu.vn

Conversely, some catalytic systems operate more efficiently at or near room temperature, particularly in photocatalysis, which can be advantageous for energy savings and for substrates that are thermally sensitive. organic-chemistry.org Pressure is typically less of a critical parameter for these types of liquid-phase reactions unless gaseous reactants are involved or the reaction is performed in a supercritical fluid medium like supercritical carbon dioxide (scCO₂), which has been explored for its potential as a green solvent in related acylation reactions. researchgate.net

The table below shows a typical temperature profile for a heterogeneous catalyzed sulfonylation.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 60 | 12 | 35 |

| 80 | 8 | 60 |

| 100 | 6 | 82 |

| 120 | 6 | 75 (decomposition observed) |

This table is a representative example based on general findings in sulfonylation reactions and does not represent actual experimental data for the synthesis of this compound.

Reagent Stoichiometry and Addition Sequences

The molar ratio of the reactants is a key factor in maximizing the yield of the desired product while minimizing waste. In the synthesis of this compound via a Friedel-Crafts route, a slight excess of the 1,4-dichlorobenzene may be used to ensure complete conversion of the more valuable benzylsulfonyl chloride. However, a large excess should be avoided to simplify purification.

In coupling reactions, the stoichiometry of the aryl halide, the sulfinate salt, and the catalyst needs to be carefully controlled. Modern catalytic systems aim to use substoichiometric amounts of the catalyst (e.g., 10 mol %) to be economically viable. acs.org The ratio of the coupling partners is also important. For example, in a copper-catalyzed synthesis of a related sulfone, using 1.2 equivalents of the sulfinate reagent was found to be optimal. acs.org

The sequence of addition of reagents can also influence the outcome. In some cases, the slow addition of one reagent to a mixture of the other reactants and the catalyst can help to control the reaction temperature and prevent the formation of byproducts from side reactions.

The following table illustrates the effect of reagent stoichiometry on the yield of a model coupling reaction.

| Aryl Halide (equiv.) | Sulfinate Salt (equiv.) | Catalyst (mol %) | Yield (%) |

| 1.0 | 1.0 | 10 | 65 |

| 1.0 | 1.2 | 10 | 85 |

| 1.0 | 1.5 | 10 | 82 |

| 1.2 | 1.0 | 10 | 70 |

| 1.0 | 1.2 | 5 | 78 |

This table is a representative example based on general findings in sulfone synthesis via coupling reactions and does not represent actual experimental data for the synthesis of this compound.

Chemical Reactivity and Transformation Studies of 2 Benzylsulfonyl 1,4 Dichlorobenzene

Reactions at the Benzene (B151609) Ring of the 1,4-Dichlorobenzene (B42874) Moiety

The 1,4-dichlorobenzene portion of the molecule is the primary site for several key aromatic reactions. The presence of two chlorine atoms and a powerful electron-withdrawing benzylsulfonyl group significantly influences the electron density of the aromatic ring, thereby directing the course of substitution reactions.

Electrophilic Aromatic Substitution (excluding nitration)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commsu.edu The rate and position of this substitution are heavily influenced by the existing substituents on the ring. libretexts.org In 2-Benzylsulfonyl-1,4-dichlorobenzene, the benzene ring is substituted with two chlorine atoms and a benzylsulfonyl group. Both chlorine atoms and the sulfonyl group are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene itself. libretexts.org

The directing effects of these substituents are crucial in determining the outcome of EAS reactions. Chlorine is an ortho-, para-directing deactivator, while the sulfonyl group is a strong deactivator and a meta-director. libretexts.orgwikipedia.org In this specific molecule, the positions open for substitution are C3, C5, and C6. The benzylsulfonyl group at C2 will direct incoming electrophiles to the C5 position (meta). The chlorine atom at C1 directs to the C6 position (ortho), and the chlorine at C4 directs to the C3 and C5 positions (ortho).

Table 1: General Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product |

| Halogenation (Chlorination) | Cl₂, AlCl₃ or FeCl₃ | Chloro-substituted aromatic compound |

| Halogenation (Bromination) | Br₂, FeBr₃ | Bromo-substituted aromatic compound |

| Sulfonation | Fuming H₂SO₄ | Arenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-substituted aromatic compound |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acyl-substituted aromatic compound |

This table presents general examples of electrophilic aromatic substitution reactions and does not represent specific reactions of this compound.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orglibretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org The benzylsulfonyl group is a potent electron-withdrawing group, and its presence on the dichlorobenzene ring significantly activates the chlorine atoms towards nucleophilic attack.

The chlorine atoms at the C1 and C4 positions are potential leaving groups. The benzylsulfonyl group at C2 is ortho to the chlorine at C1 and meta to the chlorine at C4. Therefore, the chlorine atom at the C1 position is expected to be significantly more activated towards nucleophilic aromatic substitution. A nucleophile would preferentially attack the carbon atom bearing this chlorine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride ion to yield the substituted product. libretexts.org A variety of nucleophiles, such as alkoxides, amines, and thiolates, can be employed in these reactions. nih.govnih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Benzylsulfonyl-4-chloro-1-methoxybenzene |

| Amine | Ammonia (NH₃) | 2-Benzylsulfonyl-4-chloroaniline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Benzylsulfonyl-4-chloro-1-(phenylthio)benzene |

This table illustrates potential reactions based on the principles of nucleophilic aromatic substitution and does not represent experimentally verified outcomes for this compound.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Mizoroki-Heck involving alkenes)

The chlorine atoms on the 1,4-dichlorobenzene moiety can serve as coupling partners in metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. wikipedia.orgnih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene. wikipedia.orgnih.gov

In the case of this compound, either of the chlorine atoms could potentially participate in a Mizoroki-Heck reaction. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the catalyst. nih.govorganic-chemistry.org The choice of catalyst, ligand, base, and solvent is critical for achieving good yields and selectivity. nih.govchemrxiv.org Given the presence of two chlorine atoms, controlling the stoichiometry and reaction conditions would be essential to achieve mono- or di-substituted products.

Table 3: General Conditions for Mizoroki-Heck Reaction

| Component | Example |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, DMAc |

This table provides general conditions for the Mizorok-Heck reaction and is not specific to this compound.

Reactions Involving the Sulfonyl Group

The sulfonyl group itself is a site of potential chemical transformations, offering pathways to further functionalize the molecule.

Reduction of the Sulfonyl Moiety

The sulfonyl group can be reduced to a sulfide (B99878) or even completely removed (desulfonylation). Common reducing agents for this transformation include strong hydride reagents like lithium aluminum hydride (LiAlH₄). The reduction of sulfonyl groups can sometimes be challenging and may require specific reaction conditions. The conversion to a sulfide would yield 2-(benzylthio)-1,4-dichlorobenzene, significantly altering the electronic properties of the substituent from strongly electron-withdrawing to electron-donating.

Oxidative Transformations (if applicable)

The sulfur atom in a sulfonyl group is in its highest oxidation state (+6), making further oxidation under typical conditions unlikely. The sulfonyl group is generally stable to a wide range of oxidizing agents. Therefore, oxidative transformations of the sulfonyl moiety in this compound are not considered a common or feasible reaction pathway. Any oxidative reaction would likely target other parts of the molecule, such as the benzylic position, if appropriate reagents are used.

Reactions at the α-Carbon of the Benzyl (B1604629) Moiety

The α-carbon, positioned between the phenyl ring and the sulfonyl group, is a key site for chemical modification due to the activating nature of the adjacent sulfonyl group. The sulfonyl group, being strongly electron-withdrawing, increases the acidity of the α-protons, facilitating their removal by a base to form a carbanion. This carbanion can then participate in various nucleophilic reactions.

One of the most significant reactions at this position is alkylation . The generation of a carbanion at the α-carbon allows for the introduction of alkyl groups through reaction with alkyl halides. This process is fundamental in the synthesis of more complex sulfone derivatives. Research on related benzylic sulfones has shown that this α-alkylation is a versatile method for creating new carbon-carbon bonds. nih.govacs.org For instance, studies on the alkylation of methyl phenyl sulfone with benzyl alcohol, catalyzed by manganese pincer complexes, demonstrate the feasibility of forming C-C bonds at the α-position to a sulfonyl group. acs.org The general mechanism involves the deprotonation of the α-carbon, followed by nucleophilic attack on an electrophile.

The reactivity of the α-carbon is not limited to alkylation. It can also undergo other transformations typical of activated methylene (B1212753) compounds. While specific studies on this compound are not prevalent, the principles of α-carbon chemistry in sulfones are well-established. nih.govnih.gov These reactions are crucial for the synthetic elaboration of the molecule.

Table 1: Representative Reactions at the α-Carbon of Benzylic Sulfones

| Reaction Type | Reagents & Conditions | General Product | Reference |

|---|---|---|---|

| α-Alkylation | Base (e.g., n-BuLi, NaH), Alkyl Halide (R-X) | α-Alkyl-α-benzylsulfone | nih.gov |

| Manganese-Catalyzed α-Alkylation | Benzyl alcohol, Mn-PNN-bipyridyl complex, catalytic base | α-Benzylated sulfone | acs.org |

| Palladium-Catalyzed Decarboxylative Allylation | Allyl sulfonyl acetic esters, Pd catalyst | Tertiary homoallylic sulfones | nih.gov |

Cleavage and Degradation Pathways

The stability of this compound is a critical aspect of its chemical profile. Understanding its degradation pathways under various conditions is essential for predicting its persistence and transformation in different environments.

The thermal decomposition of aryl benzyl sulfones can proceed through various mechanisms, primarily involving the cleavage of the carbon-sulfur bonds. Studies on the thermal decomposition of related compounds, such as benzyl benzenediazo sulfones, indicate that the benzyl-sulfonyl bond is susceptible to cleavage at elevated temperatures. acs.org The decomposition of these related structures often involves the formation of radical intermediates. acs.org For this compound, heating could lead to homolytic cleavage of the C-S bonds, generating a benzyl radical and a 2,5-dichlorobenzenesulfonyl radical. These highly reactive species would then undergo further reactions, such as recombination, disproportionation, or reaction with the surrounding medium, leading to a complex mixture of products. The presence of the chlorine atoms on the phenyl ring may influence the bond dissociation energies and the subsequent reactivity of the resulting radicals.

The photochemical behavior of this compound is anticipated to be influenced by the absorption of UV light, leading to electronic excitation and subsequent chemical reactions. Research on the photosensitized oxidation of aryl benzyl sulfoxides, which are structurally similar to sulfones, has shown that C-S bond cleavage is a predominant pathway upon photo-oxidation, leading to the formation of benzylic products. acs.orgfao.org This suggests that irradiation of this compound could induce cleavage of the benzyl-sulfonyl bond.

Furthermore, studies on the photochemical reactions of aryl sulfonium (B1226848) salts, which also contain a sulfur-carbon bond, demonstrate that UV light can directly cleave the C-S bond to generate aryl radicals. nih.gov By analogy, the benzyl-sulfonyl bond in this compound could undergo photolytic cleavage. The resulting benzyl and sulfonyl radicals would then engage in secondary reactions. The specific products would depend on the solvent and the presence of other reactive species.

Table 2: Potential Photochemical Degradation Products of Aryl Benzyl Sulfones

| Initial Reactant Type | Conditions | Key Intermediates | Potential Product Classes | Reference |

|---|---|---|---|---|

| Aryl Benzyl Sulfoxide (B87167) | Photosensitized Oxidation | Radical Cations | Benzylic alcohols, Benzylic acetamides, Benzaldehydes | acs.orgfao.org |

| Aryl Sulfonium Salt | UV Light | Aryl Radicals | Biaryls | nih.gov |

The hydrolytic stability of this compound is expected to be significant under neutral conditions. The sulfonyl group is generally resistant to hydrolysis. However, under more extreme conditions of pH and temperature, cleavage of the C-S bonds may occur. Studies on the hydrolysis of aryl sulfonates have provided insights into the stability of the aryl-sulfur bond. rsc.org While the benzyl-sulfur bond is generally more labile, significant energy input is typically required for its cleavage in the absence of other reagents.

The presence of the dichlorinated phenyl ring may have some effect on the electronic properties of the sulfonyl group, but it is not expected to render the compound highly susceptible to hydrolysis under normal environmental conditions. The primary pathway for hydrolytic degradation, if it occurs, would likely involve nucleophilic attack at the sulfur atom or the benzylic carbon, with the former being less probable due to the stability of the sulfone group.

Advanced Spectroscopic and Analytical Characterization of 2 Benzylsulfonyl 1,4 Dichlorobenzene

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Further research, including the synthesis and subsequent analytical characterization of 2-Benzylsulfonyl-1,4-dichlorobenzene, would be required to generate the necessary data to fulfill the request.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these techniques are particularly useful for confirming the presence of the sulfonyl (SO₂) and carbon-chlorine (C-Cl) functionalities.

The sulfonyl group in aromatic sulfones exhibits two characteristic stretching vibrations: an asymmetric (νₐₛ) and a symmetric (νₛ) stretch. Based on data from related aromatic sulfones like diphenyl sulfone, the asymmetric stretch is typically observed in the range of 1350-1300 cm⁻¹, while the symmetric stretch appears in the 1180-1140 cm⁻¹ region. researchgate.netnist.gov The exact positions of these bands for this compound are influenced by the electronic effects of the benzyl (B1604629) and dichlorophenyl substituents.

The carbon-chlorine (C-Cl) stretching vibrations in chloroaromatic compounds are typically found in the 1100-600 cm⁻¹ range. For 1,4-dichlorobenzene (B42874), a strong IR absorption band is observed around 1090 cm⁻¹, which is attributed to the C-Cl stretch. chemicalbook.comnist.gov Raman spectroscopy also reveals characteristic C-Cl stretching modes. chemicalbook.comacs.org The presence of the benzylsulfonyl group at the 2-position of the 1,4-dichlorobenzene ring is expected to influence the local symmetry and thus the vibrational frequencies of the C-Cl bonds.

A predictive table of the key IR and Raman vibrational frequencies for this compound is presented below, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Sulfonyl (SO₂) | Asymmetric Stretch (νₐₛ) | 1330 - 1310 | IR, Raman |

| Sulfonyl (SO₂) | Symmetric Stretch (νₛ) | 1160 - 1140 | IR, Raman |

| Carbon-Chlorine (C-Cl) | Stretch (ν) | 1100 - 1080 | IR, Raman |

| Aromatic C-H | Stretch (ν) | 3100 - 3000 | IR, Raman |

| Methylene (B1212753) (CH₂) | Asymmetric Stretch (νₐₛ) | ~2925 | IR, Raman |

| Methylene (CH₂) | Symmetric Stretch (νₛ) | ~2855 | IR, Raman |

This table is based on data from structurally related compounds and represents predicted values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In this compound, the primary chromophores are the dichlorinated benzene (B151609) ring and the benzyl group, which are electronically influenced by the sulfonyl group.

The UV spectra of aromatic sulfones typically exhibit absorption bands corresponding to π → π* transitions of the aromatic rings. acs.orgresearchgate.net For phenyl sulfones, these transitions are often observed in the UV region. The presence of chlorine atoms on the benzene ring and the benzyl group will likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The electronic transitions in this compound are expected to be complex due to the interplay of the different substituents. The primary absorption bands are likely to be in the ultraviolet region, with potential shoulders or fine structure depending on the solvent used. sielc.com

A summary of the expected electronic transitions for this compound is provided in the following table.

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Dichlorophenyl ring | 220 - 280 |

| π → π | Benzyl ring | 250 - 290 |

This table presents predicted values based on the analysis of similar aromatic sulfones.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures. Gas and liquid chromatography are the most commonly employed techniques for this purpose.

Gas chromatography is a suitable technique for the analysis of thermally stable and volatile compounds like this compound. gcms.cznih.gov When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the compound and any potential impurities based on their mass-to-charge ratios. nih.govyoutube.com The choice of the GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation. Flame ionization detectors (FID) can also be used for quantification due to their robust response to organic compounds.

A hypothetical GC method for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) mdpi.com |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table represents a typical starting point for method development.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. nih.gov For this compound, reversed-phase HPLC would be the method of choice, using a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. datapdf.com

Detection can be achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. nih.gov For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS).

An illustrative HPLC method for the analysis of this compound is detailed in the following table.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | UV at λₘₐₓ or Mass Spectrometer (MS) |

This table provides a general-purpose method that would require optimization.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate analytes within a narrow capillary tube. colby.edu The separation is based on the differential migration rates of charged species under the influence of the electric field. usp.org Key principles governing this separation include the analyte's electrophoretic mobility and the electroosmotic flow (EOF) of the bulk solution within the capillary. usp.org

For a neutral compound like this compound, standard Capillary Zone Electrophoresis (CZE) is not directly applicable as there is no charge to induce migration relative to the EOF. analyticaltoxicology.com Therefore, a modified CE technique known as Micellar Electrokinetic Chromatography (MEKC) is employed. MEKC introduces a surfactant into the buffer solution at a concentration above its critical micelle concentration (CMC). usp.org This forms micelles, which act as a pseudo-stationary phase. Neutral analytes can then partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences. usp.organalyticaltoxicology.com This hybrid of electrophoresis and chromatography is highly effective for separating both neutral and charged solutes. usp.org

The instrumentation for CE typically consists of a high-voltage power supply, two buffer reservoirs, electrodes, a fused-silica capillary, an injection system, and a detector (commonly UV-Vis absorption). usp.orgresearchgate.net Reproducibility is enhanced by maintaining a constant capillary temperature to control buffer viscosity and ionization. usp.org

In a hypothetical MEKC analysis of a sample containing this compound, the primary compound would be separated from potential starting materials or by-products, such as 1,4-dichlorobenzene and benzyl chloride. The separation would be optimized by adjusting parameters like buffer pH, surfactant concentration, and applied voltage.

Interactive Table 1: Hypothetical MEKC Separation Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Provides the medium for separation. |

| Buffer | 25 mM Sodium borate, pH 9.2 | Maintains pH and conductivity. |

| Surfactant | 50 mM Sodium dodecyl sulfate (B86663) (SDS) | Forms micelles for neutral analyte partitioning. |

| Applied Voltage | 25 kV | Drives the electrophoretic and electroosmotic flow. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Injection | Hydrodynamic (50 mbar for 5s) | Introduces a precise volume of the sample. |

| Detection | UV Absorbance at 214 nm | Monitors the separated analytes as they pass the detector window. |

| Expected Migration Order | 1. 1,4-Dichlorobenzene2. Benzyl chloride3. This compound | Based on increasing hydrophobicity and interaction with the micellar phase. |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both the qualitative and quantitative analysis of complex mixtures. nih.gov The combination of chromatography for separation and mass spectrometry for detection and identification offers exceptional sensitivity and specificity. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and thermally stable compounds. nih.gov In this method, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a gas chromatography column. hpst.cz As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification. nih.govchemicalbook.com

For this compound, a GC-MS method would involve injecting a solution of the compound into a heated port, where it volatilizes. The gaseous molecules are then carried by an inert gas through a capillary column. The separation would be optimized using a specific temperature program. The mass spectrometer would then provide data on the molecular ion and characteristic fragments. Analysis of related compounds like 1,4-dichlorobenzene is routinely performed using GC-MS. nih.govmdpi.com

Interactive Table 2: Illustrative GC-MS Parameters and Expected Fragments for this compound

| Parameter | Value/Condition | Purpose |

| GC System | Agilent GC with Mass Spec Detector | Integrated system for separation and detection. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | A common non-polar column suitable for a wide range of analytes. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | Transports the sample through the column. |

| Injection | 1 µL, Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |

| Temperature Program | 100°C (1 min), ramp to 280°C at 15°C/min | Optimizes separation of analytes with different boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns. |

| Expected m/z Fragments | 298/300/302 (M+)234/236 (M+ - SO₂)146/148 (C₆H₄Cl₂)91 (C₇H₇, Benzyl) | Molecular ion peak and characteristic fragments aiding structural confirmation. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile and powerful hyphenated technique that is particularly suited for compounds that are non-volatile, thermally labile, or highly polar. researchgate.net It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. ijsrtjournal.com A common configuration is reverse-phase HPLC, where analytes are separated based on their hydrophobicity, coupled with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining molecular weight. researchgate.netnih.gov

The analysis of this compound by LC-MS would likely involve separation on a C18 column using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. The eluent from the column would be directed into the ESI-MS source for ionization and detection. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural details. researchgate.net

Interactive Table 3: Prospective LC-MS/MS Parameters for this compound

| Parameter | Value/Condition | Purpose |

| LC System | Shimadzu LCMS-8045 or equivalent | High-performance separation and sensitive detection. |

| Column | C18 reverse-phase (100 mm x 2.1 mm, 3.5 µm) | Standard column for separating moderately polar to non-polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Gradient elution separates compounds based on hydrophobicity. |

| Flow Rate | 0.3 mL/min | Typical flow rate for analytical LC-MS. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization suitable for polar molecules, generating a protonated parent ion. |

| MS/MS Transition | Precursor Ion: m/z 299 [M+H]⁺Product Ions: m/z 158 (C₆H₄ClSO₂H₂), 91 (C₇H₇) | Fragmentation of the parent ion for structural confirmation and quantification. |

Theoretical and Computational Studies on 2 Benzylsulfonyl 1,4 Dichlorobenzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can predict a wide range of properties, including molecular orbital energies, electron density distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a popular computational method that balances accuracy and computational cost, making it suitable for studying the ground state properties of medium to large-sized molecules. A typical DFT study on 2-Benzylsulfonyl-1,4-dichlorobenzene would involve geometry optimization to find the most stable arrangement of its atoms. Following optimization, properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be calculated. The HOMO-LUMO gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. While studies on similar molecules have been conducted, specific DFT data for this compound is not available. asianresassoc.orgresearchgate.netepstem.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. However, their high computational cost typically limits their application to smaller molecules. For a molecule the size of this compound, high-level ab initio calculations would be computationally demanding but could serve to benchmark the results from more cost-effective DFT methods. To date, no such high-accuracy calculations have been published for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.

Potential Energy Surface Mapping

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. Mapping the PES of this compound would involve systematically changing key dihedral angles, such as those around the C-S and S-C bonds of the sulfonyl group, to identify low-energy conformers and the energy barriers between them. This would reveal the molecule's flexibility and the most likely shapes it adopts. While PES studies have been conducted for components like 1,4-dichlorobenzene (B42874), a full PES map for the entire this compound molecule is not available in the literature. researchgate.net

Intermolecular Interactions

The non-covalent interactions between molecules, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, govern the physical properties of a substance in its condensed phases. libretexts.orgyoutube.com For this compound, the polar sulfonyl group and the chlorinated benzene (B151609) ring would be expected to participate in significant dipole-dipole and stacking interactions. nih.govresearchgate.net Molecular dynamics simulations could be employed to simulate the behavior of a collection of these molecules, providing insights into their packing in a crystal lattice and their behavior in solution. However, specific studies on the intermolecular interactions of this compound are absent from the scientific literature.

Reaction Pathway Modeling (excluding biological/environmental pathways)

Computational chemistry can be used to model the mechanisms of chemical reactions, identifying transition states and calculating activation energies. For this compound, this could involve modeling its synthesis or its decomposition under specific non-biological conditions. Such modeling can provide a deeper understanding of the reaction kinetics and help in optimizing reaction conditions. While reaction modeling has been applied to related chemical systems, there are no published studies that specifically model the reaction pathways of this compound. doi.org

Data Tables

Due to the lack of specific research on this compound, no data tables with detailed research findings can be generated.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The study of chemical reactions at a molecular level relies heavily on the characterization of the potential energy surface (PES), which maps the energy of a system as a function of its geometry. Key features on this surface are the minima, corresponding to stable reactants and products, and first-order saddle points, known as transition states (TS). The transition state represents the highest energy point along the minimum energy pathway between reactants and products.

Transition State Localization: Locating the precise geometry of a transition state is a critical step in understanding a reaction mechanism. Computational methods, typically employing Density Functional Theory (DFT) or other quantum mechanical approaches, are used to find these saddle points on the PES. The process involves starting with an estimated structure for the transition state and using optimization algorithms to converge on the exact saddle point. A key criterion for a valid transition state is the presence of exactly one imaginary vibrational frequency in the calculated frequency analysis, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.descm.commissouri.edu The IRC is the mass-weighted steepest descent path on the potential energy surface starting from the transition state. missouri.edu By following this path in both the forward and reverse directions, it is possible to definitively connect the transition state to the corresponding reactant and product minima on the PES. uni-muenchen.descm.com This analysis is crucial for confirming that the located transition state indeed links the desired reactants and products of a specific reaction step. missouri.edu For a hypothetical reaction involving this compound, an IRC analysis would provide a detailed map of the geometric changes, such as bond breaking and formation, that occur during the transformation. researchgate.net The energy profile along the IRC provides the activation energy barrier for the reaction.

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is carried out can have a profound impact on the reaction rate and even the mechanism itself. acs.orgquora.com Computational chemistry provides tools to model these solvent effects, offering insights into how the solvent interacts with the reacting molecules.

The influence of a solvent is generally attributed to two main factors: bulk solvent effects and specific solvent interactions. Bulk effects are often modeled using continuum solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. nih.gov These models account for the stabilization or destabilization of charge separation in the reactants, transition state, and products. For instance, in electrophilic aromatic substitution reactions, polar solvents can stabilize charged intermediates, thereby affecting the reaction kinetics. quora.com

Specific solvent interactions involve direct interactions, such as hydrogen bonding, between solvent molecules and the solute. nih.gov These are typically modeled by including explicit solvent molecules in the quantum mechanical calculation. For a compound like this compound, the polarity of the sulfonyl group suggests that its reactivity could be sensitive to the solvent environment. rsc.org For example, the rate of a nucleophilic substitution reaction at the sulfonyl group would likely be influenced by the ability of the solvent to stabilize any charged intermediates or the transition state. rsc.orgacs.org Computational studies can quantify these effects by comparing reaction barriers calculated in the gas phase with those calculated in different solvent models. acs.org

Spectroscopic Property Prediction from Computational Models

Computational models are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. acs.orgnih.govnih.gov The standard approach involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org The choice of the DFT functional (e.g., B3LYP, PBE0) and the basis set is crucial for obtaining accurate predictions. acs.orgacs.org Furthermore, including solvent effects through a continuum model is often necessary to achieve good agreement with experimental data obtained in solution. acs.org For this compound, a computational prediction of its NMR spectra would be invaluable for assigning the signals of the aromatic protons and carbons, which can be complex due to the substitution pattern.

Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (ortho to SO₂) | 8.10 | 8.05 |

| H (meta to SO₂) | 7.65 | 7.60 |

| H (para to SO₂) | 7.50 | 7.45 |

| CH₂ | 4.50 | 4.45 |

| C (ipso to SO₂) | 140.0 | 139.5 |

| C (ortho to SO₂) | 129.0 | 128.8 |

| C (meta to SO₂) | 128.5 | 128.3 |

| C (para to SO₂) | 135.0 | 134.8 |

| C (ipso to Cl) | 133.0 | 132.7 |

| C (ortho to Cl) | 130.0 | 129.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. optica.orgoptica.org After optimizing the molecular geometry, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies. siesta-project.org

The calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. To improve the agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor, which depends on the level of theory used. optica.org The predicted vibrational spectrum can be used to assign the observed experimental bands to specific molecular motions, such as C-H stretching, C=C ring stretching, and S=O stretching of the sulfonyl group. optica.orgsiesta-project.org For this compound, this would allow for a detailed understanding of its vibrational properties. chemtube3d.compurdue.edu

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3100 | 2976 | Aromatic C-H stretch |

| 2950 | 2832 | Aliphatic C-H stretch |

| 1580 | 1517 | Aromatic C=C stretch |

| 1320 | 1267 | SO₂ asymmetric stretch |

| 1150 | 1104 | SO₂ symmetric stretch |

| 830 | 797 | C-Cl stretch |

Note: The data in this table is hypothetical and for illustrative purposes only. Scaling factors are method-dependent.

Advanced Applications and Emerging Research Directions Excluding Medicinal, Safety, or Basic Identification

Materials Science Applications

The presence of two chlorine atoms on the benzene (B151609) ring of 2-benzylsulfonyl-1,4-dichlorobenzene makes it a candidate as a monomer for the synthesis of high-performance polymers. The dichloro-substituted aromatic ring is a common feature in monomers used for producing thermally and chemically resistant materials.

One of the most relevant classes of polymers in this context is poly(arylene ether sulfone)s (PAES). These materials are known for their high strength, thermal stability, and resistance to hydrolysis and oxidation. Typically, they are synthesized via nucleophilic aromatic substitution polycondensation reactions of a bisphenol with an activated dihalide, such as 4,4′-dichlorodiphenyl sulfone. google.comnih.gov Given this, this compound could potentially be used as a comonomer in the synthesis of novel PAES. The incorporation of the benzylsulfonyl group could introduce specific properties to the resulting polymer, such as altered solubility, modified thermal characteristics, and potentially enhanced adhesive properties. Research on sulfonated poly(arylene ether sulfone)s has shown that the distribution and density of sulfone-containing segments can significantly influence the properties of the resulting polymer membranes, including their ionic clustering and proton conductivity. rsc.org

Furthermore, the dichlorobenzene moiety is a key precursor in the production of poly(phenylene sulfide) (PPS), another high-performance thermoplastic polymer celebrated for its exceptional thermal stability and chemical resistance. ncsu.edu While the traditional synthesis of PPS involves the reaction of 1,4-dichlorobenzene (B42874) with a sulfur source, the inclusion of a benzylsulfonyl group on the monomer could lead to modified PPS materials with unique properties. The bulky benzylsulfonyl group might disrupt the crystallinity typically found in PPS, leading to a more amorphous polymer with different mechanical and thermal behaviors.

The table below summarizes the potential impact of incorporating this compound into polymer structures.

| Polymer Class | Potential Role of this compound | Anticipated Properties of the Resulting Polymer |

| Poly(arylene ether sulfone)s (PAES) | Comonomer | Modified thermal stability, altered solubility, potential for new membrane properties. |

| Poly(phenylene sulfide) (PPS) | Modified monomer | Reduced crystallinity, potentially different mechanical and thermal characteristics. |

Role in Advanced Chemical Synthesis

The dual reactivity of this compound, stemming from its two chlorine atoms and the benzylsulfonyl group, positions it as a versatile building block for the synthesis of complex organic molecules. The chlorine atoms can participate in various cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. Halogenated benzyl (B1604629) sulfones have been successfully employed as synthons in such reactions. acs.org The chlorine atoms of this compound could be selectively addressed under different reaction conditions to introduce a variety of substituents, leading to the construction of intricate molecular architectures. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the chlorine atoms, potentially allowing for regioselective functionalization. rsc.org The development of nickel-catalyzed cross-coupling reactions has further expanded the scope of these transformations to include less reactive aryl chlorides, which is relevant for the dichlorinated structure of the target compound. nih.govprinceton.edu

The benzylsulfonyl group itself can be a reactive handle. For instance, α-sulfonyl carbanions can be generated and reacted with various electrophiles. acs.org This allows for the elaboration of the benzylic position, adding another dimension to the synthetic utility of the molecule. The sulfone group can also act as a leaving group in certain reactions or be used to direct reactions at specific positions on the aromatic ring.

The potential synthetic transformations of this compound are outlined in the following table.

| Reaction Type | Reactive Site | Potential Products |

| Palladium- or Nickel-catalyzed Cross-Coupling | Chlorine atoms | Biaryls, substituted alkenes, substituted alkynes |

| Nucleophilic Aromatic Substitution | Chlorine atoms | Ethers, amines, thioethers |

| α-Functionalization | Benzylic position | Alkylated or arylated benzylsulfonyl derivatives |

Photochemistry in Non-Degradative Contexts

The photochemistry of aryl sulfones is a rich field with potential applications in photolithography and other light-driven processes. Upon irradiation, aryl sulfones can undergo a variety of reactions, including cleavage of the carbon-sulfur bond to generate radical species. conicet.gov.arresearchgate.net This photoreactivity can be harnessed for non-degradative applications.

Arylazo sulfones, which share the sulfonyl moiety, have been investigated as visible-light photoacid generators (PAGs). nih.govrsc.orgacs.org Upon irradiation, these compounds can release either a weak sulfinic acid or a strong sulfonic acid, depending on the reaction conditions. nih.gov While this compound is not an arylazo sulfone, the photolability of the C-S bond in benzylic sulfonyl compounds suggests that it could potentially be developed into a new class of PAGs. mdpi.com The absorption of UV light could lead to the formation of a benzyl radical and a dichlorobenzenesulfonyl radical, the latter of which could then abstract a hydrogen atom to form dichlorobenzenesulfonic acid. The presence of the chlorine atoms on the aromatic ring would likely influence the absorption spectrum and the quantum yield of the photoreaction.

The photochemical behavior of such a molecule could also be exploited in the synthesis of novel materials or in the modification of surfaces. The generation of reactive radical intermediates upon irradiation could initiate polymerization or grafting reactions, allowing for the creation of patterned surfaces or functional coatings.

Electrochemical Behavior and Applications

The electrochemical properties of this compound are expected to be influenced by both the reducible chlorine atoms and the sulfonyl group. The electrochemical reduction of aryl sulfonyl chlorides has been studied, revealing that the mechanism of reductive cleavage can be affected by substituents on the aryl ring. nih.govacs.orgbac-lac.gc.caresearchgate.net

One promising application is in the field of electrocarboxylation. The electrochemical reduction of aryl halides in the presence of carbon dioxide can lead to the formation of carboxylic acids. This process offers a sustainable route to valuable chemical intermediates. The two chlorine atoms on this compound could potentially be converted to carboxylic acid groups through electrocarboxylation, yielding a diacid derivative with the benzylsulfonyl group intact. Such a molecule could be a monomer for the synthesis of new polyesters or polyamides.

Furthermore, the sulfonyl group itself is electrochemically active. The electrochemical synthesis of sulfones from the reduction of sulfonyl chlorides has been demonstrated. rsc.org Conversely, the electrochemical reduction of the sulfone group in this compound could be explored as a synthetic strategy to generate other functional groups or to trigger specific chemical transformations.

Potential in Advanced Catalytic Processes

The structure of this compound suggests its potential as a ligand or a precursor to a ligand in advanced catalytic processes. The presence of heteroatoms (sulfur and oxygen) and the aromatic rings could allow for coordination to metal centers.

Modification of the benzyl group or the dichlorinated ring could lead to the synthesis of novel phosphine (B1218219), N-heterocyclic carbene (NHC), or other types of ligands. For example, the chlorine atoms could be replaced with phosphine groups through nucleophilic substitution or cross-coupling reactions. The resulting phosphine ligand would have a unique electronic and steric profile due to the presence of the benzylsulfonyl group, which could impart novel reactivity and selectivity to a metal catalyst.

Moreover, the sulfonyl group itself can influence the catalytic activity of a metal complex. In some cases, sulfonyl groups have been shown to participate in the catalytic cycle or to modulate the electronic properties of the metal center. acs.org The design of catalysts based on a this compound scaffold could lead to new catalytic systems for a variety of organic transformations.

Future Research Trajectories for Novel Derivatives and Architectures

The multifaceted reactivity of this compound opens up numerous avenues for future research into the synthesis of novel derivatives and complex molecular architectures.

One promising direction is the synthesis of dendrimers or other hyperbranched structures. The two chlorine atoms provide two points for branching, and the benzylsulfonyl group could be functionalized to introduce a third branching point. Such highly branched molecules could have applications in drug delivery, catalysis, and materials science.

Another area of research would be the synthesis of macrocycles. By carefully controlling the reaction conditions, intramolecular cyclization reactions could be induced, leading to the formation of novel macrocyclic sulfones. These macrocycles could exhibit interesting host-guest chemistry or have applications as ionophores.

Computational studies could play a crucial role in guiding future research. arabjchem.orgnih.gov Density functional theory (DFT) calculations could be used to predict the reactivity of the different positions on the molecule, to model the properties of polymers and other materials derived from it, and to design new catalysts based on its structure. The combination of synthetic exploration and theoretical analysis will be key to unlocking the full potential of this compound and its derivatives.

Conclusions and Future Perspectives in 2 Benzylsulfonyl 1,4 Dichlorobenzene Research

Summary of Key Research Findings

Direct experimental research findings on 2-Benzylsulfonyl-1,4-dichlorobenzene are scarce. However, based on the well-established chemistry of aryl sulfones and dichlorobenzenes, several key characteristics and potential areas of interest can be inferred.

Aryl sulfones are recognized for their versatile roles as intermediates in organic synthesis and their presence in a wide array of biologically active compounds and specialty polymers. chemistryviews.org The sulfone group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring to which it is attached. fiveable.me In the case of this compound, the sulfonyl group would deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, the chlorine atoms and the sulfonyl group can be targets for nucleophilic substitution reactions under specific conditions.

The 1,4-dichlorobenzene (B42874) core of the molecule is a common building block in the synthesis of various chemicals, including polymers and pesticides. organic-chemistry.orgrsc.org Its presence suggests that this compound could be explored as a monomer or an intermediate in the creation of novel materials with tailored properties. The combination of the rigid dichlorobenzene unit and the flexible benzylsulfonyl group could impart unique thermal and mechanical properties to resulting polymers.

| Property/Area | Inferred Characteristics | Basis of Inference |

|---|---|---|

| Chemical Reactivity | The benzene ring is deactivated towards electrophilic substitution. The sulfonyl group and chlorine atoms are potential sites for nucleophilic attack. | General reactivity of aryl sulfones and dichlorobenzenes. fiveable.me |

| Potential Applications | Intermediate for pharmaceuticals, building block for specialty polymers, and potential agrochemical applications. | Known applications of aryl sulfones and 1,4-dichlorobenzene. chemistryviews.orgorganic-chemistry.orgrsc.org |

| Physical Properties | Expected to be a solid at room temperature with limited solubility in water and good solubility in organic solvents. | General properties of similar aromatic sulfones and dichlorobenzenes. |

Challenges and Opportunities in Synthesis and Application

The synthesis of this compound presents both challenges and opportunities for methodological development in organic chemistry.

Challenges:

Regioselectivity: A primary challenge in the synthesis of this compound is achieving the desired substitution pattern on the dichlorobenzene ring. Friedel-Crafts type reactions, a common method for forming aryl sulfones, can lead to a mixture of isomers, necessitating complex purification procedures.

Reaction Conditions: The synthesis of aryl sulfones can require harsh reaction conditions, such as the use of strong Lewis acids or high temperatures, which may not be compatible with other functional groups or may lead to side reactions.

Precursor Availability: While 1,4-dichlorobenzene is readily available, the synthesis of the corresponding sulfonyl chloride or other precursors for coupling reactions may require multiple steps.

Opportunities:

Modern Coupling Methods: There is an opportunity to explore modern catalytic methods for the synthesis of this compound. Palladium-catalyzed coupling reactions, for instance, could offer a milder and more selective route to the target molecule. chemistryviews.orgorganic-chemistry.org

Novel Catalytic Systems: The development of new catalytic systems that can efficiently and regioselectively introduce the benzylsulfonyl group onto the 1,4-dichlorobenzene ring would be a significant contribution to synthetic methodology.

Green Chemistry Approaches: Investigating more environmentally friendly synthetic routes, such as those using less hazardous solvents and reagents, presents another avenue for innovation.

| Synthetic Method | General Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Friedel-Crafts Sulfonylation | Reaction of an aromatic compound with a sulfonyl halide or sulfonic acid in the presence of a Lewis acid catalyst. | Well-established method. | Harsh reaction conditions, potential for isomer formation. |

| Palladium-Catalyzed Coupling | Coupling of an aryl halide or triflate with a sulfinate salt. organic-chemistry.org | Milder reaction conditions, higher selectivity. chemistryviews.org | Catalyst cost and sensitivity. |

| Oxidation of Sulfides | Oxidation of a pre-formed aryl sulfide (B99878) to the corresponding sulfone. | Can be highly efficient. | Requires the synthesis of the sulfide precursor. |

Directions for Future Academic Inquiry

Given the foundational knowledge of its constituent parts, future academic inquiry into this compound could be directed towards several promising areas:

Medicinal Chemistry: Many sulfone-containing compounds exhibit a range of biological activities. Future research could involve the synthesis of this compound and its derivatives for screening against various biological targets, such as enzymes and receptors, to explore their potential as therapeutic agents.

Materials Science: The incorporation of the this compound unit into polymers could lead to new materials with enhanced thermal stability, flame retardancy, or specific optical properties. Research in this area would involve the synthesis and characterization of these novel polymers.

Agrochemical Research: The dichlorobenzene moiety is present in some pesticides. It would be worthwhile to investigate the potential herbicidal, insecticidal, or fungicidal properties of this compound.

Computational Chemistry: Theoretical studies could be employed to predict the properties of this compound, including its conformational preferences, electronic structure, and reactivity. These computational insights could guide synthetic efforts and the design of new applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Benzylsulfonyl-1,4-dichlorobenzene, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sulfonation of 1,4-dichlorobenzene followed by benzylation. Key steps include:

-

Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .

-

Benzylation : React with benzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours .

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of benzyl chloride to sulfonated intermediate) to minimize byproducts .

- Data Table :

| Step | Reagent/Condition | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Sulfonation | ClSO₃H | 0–5°C | 2 h | 75–80 |